1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine
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Overview
Description
1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine is an organic compound that belongs to the class of azetidines Azetidines are four-membered nitrogen-containing heterocycles This compound is characterized by the presence of a bromo and nitro group on the benzyl moiety, and a methoxy group attached to the azetidine ring
Preparation Methods
The synthesis of 1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine typically involves multi-step organic reactions. One common synthetic route includes:
Bromination: The addition of a bromine atom to the benzyl ring.
Azetidine Formation: The formation of the azetidine ring through cyclization reactions.
Industrial production methods may involve optimized reaction conditions, such as controlled temperatures, pressures, and the use of catalysts to increase yield and purity.
Chemical Reactions Analysis
1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under specific conditions.
Reduction: The bromo group can be substituted with other functional groups through nucleophilic substitution reactions.
Substitution: The methoxy group can be replaced with other substituents under appropriate conditions.
Common reagents used in these reactions include reducing agents like lithium aluminum hydride, oxidizing agents like potassium permanganate, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It may be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine involves its interaction with molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with biological molecules. The bromo and methoxy groups can influence the compound’s binding affinity and specificity to target proteins or enzymes.
Comparison with Similar Compounds
1-(3-Bromo-5-nitro-benzyl)-3-methoxy-azetidine can be compared with other similar compounds, such as:
1-(3-Bromo-5-nitro-benzyl)-azetidine: Lacks the methoxy group, which may affect its chemical reactivity and biological activity.
1-(3-Bromo-5-nitro-benzyl)-3-hydroxy-azetidine: Contains a hydroxy group instead of a methoxy group, which can alter its solubility and interaction with biological targets.
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties.
Properties
IUPAC Name |
1-[(3-bromo-5-nitrophenyl)methyl]-3-methoxyazetidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O3/c1-17-11-6-13(7-11)5-8-2-9(12)4-10(3-8)14(15)16/h2-4,11H,5-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNXDIYMYJWJOGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CN(C1)CC2=CC(=CC(=C2)Br)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.14 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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